molecular formula C20H17ClO5 B2875766 {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 577964-56-8

{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No. B2875766
M. Wt: 372.8
InChI Key: BUVOJEVXYKYSCW-UHFFFAOYSA-N
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Description

{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, also known as clopidogrel carboxylic acid, is a derivative of clopidogrel, which is a widely used antiplatelet drug. Clopidogrel carboxylic acid is a metabolite of clopidogrel and is formed by the oxidation of the thiol group of clopidogrel. The compound has been studied extensively for its potential therapeutic applications and its mechanism of action.

Mechanism Of Action

Clopidogrel carboxylic acid exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor on platelets. This prevents the activation of the glycoprotein IIb/IIIa receptor and the subsequent aggregation of platelets. The compound also inhibits the formation of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.

Biochemical And Physiological Effects

Clopidogrel carboxylic acid has been shown to reduce platelet aggregation and thrombus formation in vitro and in vivo. The compound also reduces the risk of cardiovascular events such as myocardial infarction, stroke, and cardiovascular death. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Clopidogrel carboxylic acid is a widely used compound in laboratory experiments due to its well-established mechanism of action and its ability to inhibit platelet aggregation. However, the compound has some limitations such as its low solubility in aqueous solutions and its instability in acidic conditions.

Future Directions

There are several future directions for the research on {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid carboxylic acid. One area of interest is the development of new antiplatelet drugs based on the structure of {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid carboxylic acid. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of the compound in different patient populations. Additionally, the compound has potential applications in the treatment of other diseases such as cancer and Alzheimer's disease.

Synthesis Methods

Clopidogrel carboxylic acid can be synthesized by the oxidation of {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction is carried out in an organic solvent such as methanol or acetonitrile and the product is purified by column chromatography.

Scientific Research Applications

Clopidogrel carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis. The compound has also been studied for its potential use in the treatment of cardiovascular diseases such as acute coronary syndrome, stroke, and peripheral artery disease.

properties

IUPAC Name

2-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVOJEVXYKYSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

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